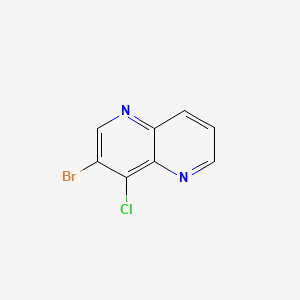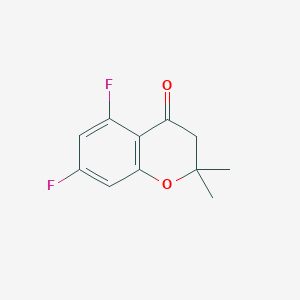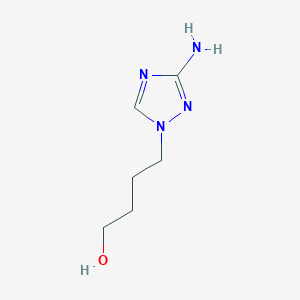
4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol can be achieved through multiple pathways. One common method involves the reaction of 3-amino-1H-1,2,4-triazole with butanal in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the triazole ring acting as a nucleophile and attacking the carbonyl group of butanal, followed by reduction to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the amino group can lead to various substituted triazole derivatives.
Applications De Recherche Scientifique
4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol involves its interaction with specific molecular targets. For example, the triazole ring can act as a competitive inhibitor of enzymes by binding to their active sites. This inhibition can disrupt normal enzymatic activity and lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-1H-1,2,4-triazole: A related compound with similar structural features but lacking the butanol moiety.
4-(1H-1,2,4-triazol-1-yl)butan-1-ol: Similar to the target compound but without the amino group on the triazole ring.
Uniqueness
4-(3-amino-1H-1,2,4-triazol-1-yl)butan-1-ol is unique due to the presence of both the amino group and the butanol moiety, which can confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H12N4O |
|---|---|
Poids moléculaire |
156.19 g/mol |
Nom IUPAC |
4-(3-amino-1,2,4-triazol-1-yl)butan-1-ol |
InChI |
InChI=1S/C6H12N4O/c7-6-8-5-10(9-6)3-1-2-4-11/h5,11H,1-4H2,(H2,7,9) |
Clé InChI |
GYVBWMSWJRQYCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=NN1CCCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


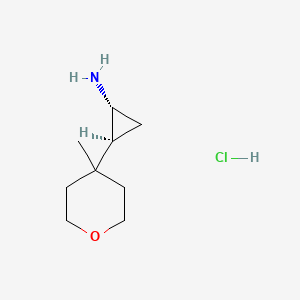

![tert-butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate](/img/structure/B13490199.png)

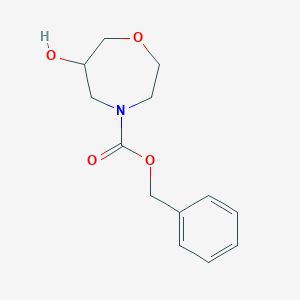
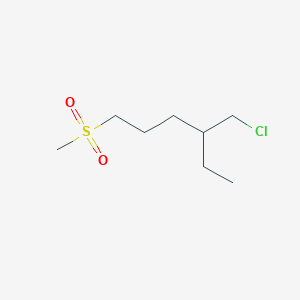

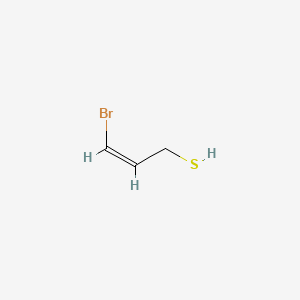
![4-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13490231.png)
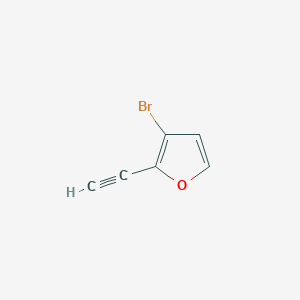
![Bicyclo[2.1.1]hexan-2-amine](/img/structure/B13490240.png)
